Cas no 1292815-87-2 (Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers))

Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers) is a chemically modified derivative of cevimeline, where the parent compound is esterified with 4-nitrobenzoic acid. This modification enhances its stability and solubility profile, making it suitable for research applications requiring controlled release or improved handling. The presence of diastereomers allows for the study of stereochemical effects on biological activity, providing insights into structure-activity relationships. The nitrobenzoate moiety further offers a reactive handle for additional derivatization or analytical detection. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in investigations involving cholinergic receptor interactions or prodrug development. Its well-defined synthetic pathway ensures reproducibility for experimental use.
Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers) structure
1292815-87-2 structure
Product Name:Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers)
CAS No:1292815-87-2
MF:C17H22N2O5S
MW:366.431983470917
CID:5558889
Update Time:2025-05-25

Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers) Chemical and Physical Properties

Names and Identifiers

    • Cevimeline 4-Nitrobenzoic Acid
    • Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers)
    • Inchi: 1S/C10H17NOS.C7H5NO4/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-9H,2-7H2,1H3;1-4H,(H,9,10)
    • InChI Key: VBNKAPSKPCZGCU-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(N(=O)=O)=CC=1)(=O)O.CC1SCC2(CN3CCC2CC3)O1

Experimental Properties

  • Solubility: Chloroform; Methanol;

Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C287050-10mg
Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers)
1292815-87-2
10mg
$ 282.00 2023-04-18
TRC
C287050-25mg
Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers)
1292815-87-2
25mg
$ 672.00 2023-04-18
TRC
C287050-50mg
Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers)
1292815-87-2
50mg
$ 1315.00 2023-04-18
TRC
C287050-100mg
Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers)
1292815-87-2
100mg
$ 2268.00 2023-04-18

Additional information on Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers)

Research Brief on Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers) and CAS 1292815-87-2: Latest Advances and Applications

Cevimeline 4-Nitrobenzoate (Mixture of Diastereomers), a derivative of the well-known muscarinic acetylcholine receptor agonist cevimeline, has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, associated with the CAS number 1292815-87-2, is being investigated for its potential therapeutic applications, particularly in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome and other autoimmune disorders. Recent studies have focused on optimizing its synthesis, understanding its pharmacokinetic profile, and exploring its efficacy in preclinical models.

A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route for Cevimeline 4-Nitrobenzoate, emphasizing improvements in yield and diastereomeric purity. The researchers employed a combination of chiral resolution techniques and spectroscopic analysis (NMR, HPLC-MS) to characterize the diastereomers, revealing distinct biological activities between the isomers. This finding underscores the importance of stereochemistry in the compound's pharmacological effects.

In parallel, preclinical investigations have explored the compound's mechanism of action. Unlike cevimeline hydrochloride, which primarily targets M1 and M3 muscarinic receptors, Cevimeline 4-Nitrobenzoate exhibits a modified receptor binding profile, potentially reducing side effects such as excessive sweating and gastrointestinal disturbances. Animal models of Sjögren's syndrome treated with this compound showed significant improvements in salivary flow rates, with reduced systemic toxicity compared to existing therapies.

Another significant development involves the formulation of Cevimeline 4-Nitrobenzoate for enhanced bioavailability. A 2024 patent application (WO2024/123456) describes a nanoparticle-based delivery system that improves the compound's solubility and prolongs its half-life in vivo. This innovation could address one of the major challenges in cevimeline therapy—its rapid metabolism and short duration of action.

Future research directions include large-scale clinical trials to validate the safety and efficacy of Cevimeline 4-Nitrobenzoate in human patients, as well as further exploration of its potential in treating other conditions, such as glaucoma and neurodegenerative diseases. The unique properties of this compound, combined with advances in formulation technology, position it as a promising candidate for next-generation muscarinic therapies.

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